
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that has been synthesized and studied for its potential applications in various fields . It is a type of 1,2,3-triazole, which are among the most studied five-membered heterocyclic compounds due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid involves a series of reactions. A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The final step of this series was Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid was established by NMR and MS analysis . The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The “Click” chemistry involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Wissenschaftliche Forschungsanwendungen
HSP90 Inhibitors
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid derivatives have been used in the design and synthesis of HSP90 inhibitors . HSP90 (Heat shock protein 90) is a promising anticancer drug target . A series of 4-(1H-1,2,3-Triazol-1-YL)benzamides were rationally designed and synthesized as HSP90 inhibitors . Preliminary HSP90 binding assay showed that compounds exhibited significant HSP90α binding affinity .
Anticancer Agents
These compounds have shown potent anti-proliferative activities , particularly in the Capan-1 cell line . They displayed lower cytotoxic effects in normal human liver HL7702 cell line than in cancer cell lines, indicating the cancer-specific properties of these HSP90 inhibitors .
Antifungal Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid, have exhibited antifungal activity .
Antimicrobial Activity
These derivatives have also shown antimicrobial activity against the mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
The derivatives have demonstrated antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)
(1H-1,2,3-Triazol-1-YL)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Monoacylglycerol Lipase Antagonists
These compounds have been used to synthesize antagonists of monoacylglycerol lipase .
Sphingosine-1-Phosphate Receptors Agonists and Antagonists
They have been used in the synthesis of agonists and antagonists of sphingosine-1-phosphate receptors .
Zukünftige Richtungen
The future directions for research on 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid could involve further exploration of its potential applications in various fields, such as its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, further studies could focus on understanding its mechanism of action and evaluating its safety and hazards.
Eigenschaften
IUPAC Name |
[4-(triazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDSXNDHLOAJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CN=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


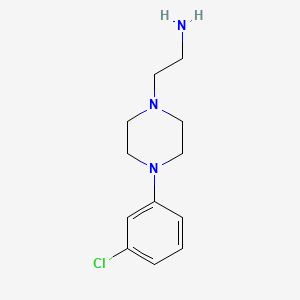
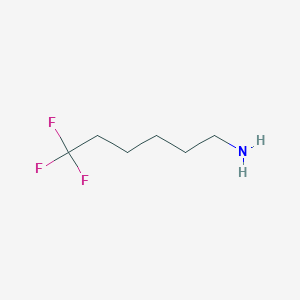
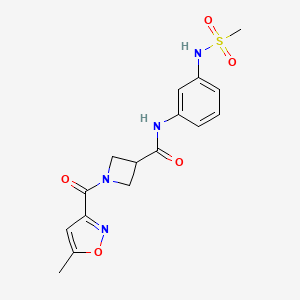

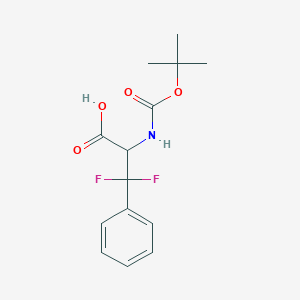
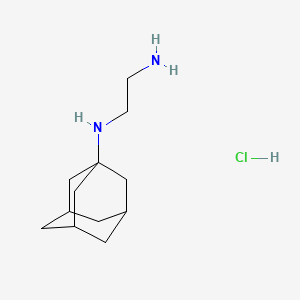
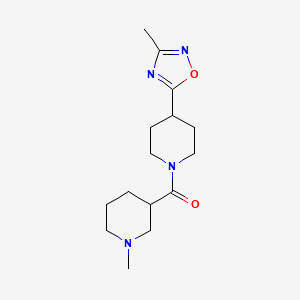
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
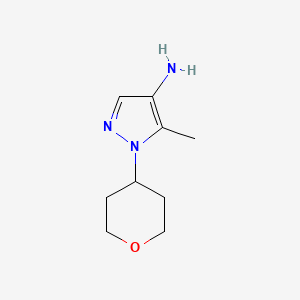
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)
